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Abstract
Allyl tribromoacetate is a halogenated ester containing two reactive functional groups: a

terminal allyl group and a tribromoacetate moiety. This combination makes it a potentially

valuable building block in organic synthesis, particularly for the introduction of both an allyl

group and a tribromoacetyl group into a molecule. This guide provides a detailed overview of

the known and predicted chemical properties of allyl tribromoacetate, a plausible synthesis

protocol, its expected spectroscopic characteristics, and its potential reactivity and applications

in the fields of chemical research and drug development.

Chemical and Physical Properties
Direct experimental data for allyl tribromoacetate is not readily available in the literature.

However, its properties can be reliably predicted based on its structure and comparison with

analogous compounds.

Table 1: Core Chemical Properties of Allyl Tribromoacetate and Analogues
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Property
Allyl
Tribromoaceta
te (Predicted)

Allyl
Bromoacetate
(Experimental)

Allyl
Chloroacetate
(Experimental)

Methyl
Tribromoaceta
te (Predicted)

IUPAC Name

prop-2-enyl

2,2,2-

tribromoacetate

prop-2-enyl 2-

bromoacetate

prop-2-enyl 2-

chloroacetate

methyl 2,2,2-

tribromoacetate

Molecular

Formula
C₅H₅Br₃O₂ C₅H₇BrO₂ C₅H₇ClO₂ C₃H₃Br₃O₂

Molecular Weight 336.80 g/mol [1] 179.01 g/mol 134.56 g/mol 310.77 g/mol

Boiling Point
~220-240 °C (at

760 mmHg)

175.2 °C (at 760

mmHg)[2]
164 °C

266.6 °C (at 760

mmHg)

Density >1.8 g/cm³ 1.457 g/cm³ Not available Not available

Appearance
Colorless to pale

yellow liquid
Colorless liquid Colorless liquid Not available

Synthesis of Allyl Tribromoacetate
Allyl tribromoacetate can be synthesized via the esterification of allyl alcohol with a

tribromoacetylating agent, such as tribromoacetyl chloride or tribromoacetic anhydride. The

reaction with the acyl chloride is generally rapid and high-yielding.

Experimental Protocol: Esterification of Allyl Alcohol
with Tribromoacetyl Chloride
This protocol is a standard procedure for the synthesis of esters from an alcohol and an acyl

chloride.

Materials:

Allyl alcohol (1.0 eq)

Tribromoacetyl chloride (1.1 eq)
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Anhydrous dichloromethane (DCM)

Pyridine or triethylamine (1.2 eq)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Safety Precautions:

Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and

causes serious eye irritation.[1][3][4][5][6]

Tribromoacetyl chloride is expected to be highly corrosive, causing severe skin burns and

eye damage, and to react violently with water.[7] Handle in a fume hood with appropriate

personal protective equipment (gloves, safety goggles, lab coat).

Tribromoacetic acid, a potential hydrolysis product, is corrosive and causes severe burns.[2]

[8][9][10][11]

The reaction should be performed in a well-ventilated fume hood.

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add pyridine or triethylamine to the solution.

Slowly add tribromoacetyl chloride dropwise to the stirred solution via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude allyl tribromoacetate.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Spectroscopic Characterization (Predicted)
No experimental spectra for allyl tribromoacetate are readily available. The following are

predictions based on the known spectra of analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of allyl tribromoacetate is expected to show three main signals

corresponding to the allyl protons:

A doublet at approximately 4.8-5.0 ppm, integrating to 2H, corresponding to the methylene

protons adjacent to the ester oxygen (-O-CH₂-).

A multiplet at approximately 5.9-6.1 ppm, integrating to 1H, corresponding to the internal

vinyl proton (-CH=CH₂).

Two distinct multiplets or a doublet of doublets between 5.2 and 5.5 ppm, each integrating to

1H, corresponding to the terminal, diastereotopic vinyl protons (=CH₂).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to have five distinct signals:

A signal for the quaternary carbon of the tribromoacetyl group (CBr₃) at a relatively low field.
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A signal for the ester carbonyl carbon (-C=O) in the range of 160-170 ppm.

A signal for the methylene carbon adjacent to the ester oxygen (-O-CH₂-) around 65-70 ppm.

A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.

A signal for the terminal vinyl carbon (=CH₂) around 118-122 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of allyl tribromoacetate is expected to show characteristic absorption bands

for the ester and allyl functional groups:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1750-1770

cm⁻¹. The presence of the electron-withdrawing bromine atoms on the alpha-carbon will

likely shift this peak to a higher wavenumber compared to a typical alkyl ester.

C-O stretching bands in the region of 1250-1100 cm⁻¹.

A medium C=C stretching band for the allyl group around 1645 cm⁻¹.

=C-H stretching bands for the vinyl group just above 3000 cm⁻¹.

C-H stretching bands for the sp³ hybridized methylene group just below 3000 cm⁻¹.

Reactivity and Potential Applications
Allyl tribromoacetate possesses two key reactive sites, making it a versatile synthetic

intermediate.

Reactivity of the Allyl Group
The allyl group can undergo a variety of transformations, including:

Addition reactions: The double bond can be subjected to hydrogenation, halogenation,

epoxidation, and hydroboration-oxidation.

Allylic substitution: The protons on the carbon adjacent to the double bond are susceptible to

radical substitution.
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Palladium-catalyzed reactions: The allyl group is a common substrate in cross-coupling

reactions, such as the Tsuji-Trost reaction.

Reactivity of the Tribromoacetate Group
The tribromoacetate moiety influences the molecule's reactivity in several ways:

Leaving group potential: The tribromoacetate anion is a good leaving group, facilitating

nucleophilic substitution reactions.

Radical reactions: The tribromoacetyl group can be a source of bromine radicals under

appropriate conditions, useful in radical cyclization or addition reactions.

Precursor to other functional groups: The ester can be hydrolyzed to tribromoacetic acid or

reduced to the corresponding alcohol.

Applications in Drug Development and Materials
Science
While specific applications of allyl tribromoacetate are not documented, its structural motifs

are relevant in several areas:

Medicinal Chemistry: The allyl group is present in numerous bioactive natural products and

synthetic drugs and can be used as a handle for further functionalization.

Polymer Chemistry: Allyl esters can be used as monomers or cross-linking agents in

polymerization reactions. The bromine atoms can impart flame-retardant properties to the

resulting polymers.

Organic Synthesis: It can serve as a bifunctional building block for the synthesis of complex

molecules, allowing for the sequential or simultaneous manipulation of its two reactive

centers.

Visualized Workflows and Relationships
Synthesis Workflow
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Reactants Reaction Conditions

Workup

Purification

Allyl Alcohol

Esterification

Tribromoacetyl Chloride Anhydrous DCM Pyridine 0 °C to RT

Quench with Water

Wash with NaHCO₃ (aq)

Dry with MgSO₄

Concentrate in vacuo

Vacuum Distillation or
Column Chromatography

Allyl Tribromoacetate

Click to download full resolution via product page

Caption: Synthesis of Allyl Tribromoacetate.
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Reactivity Map

Allyl Group Reactions Tribromoacetate Group Reactions

Allyl Tribromoacetate

Addition (e.g., H₂, X₂, Epoxidation) Allylic Substitution Pd-Catalyzed Coupling Hydrolysis Reduction Radical Chemistry

Product_A

Functionalized Propyl Ester

Product_B

Substituted Allyl Ester

Product_C

Coupled Product

Product_D

Tribromoacetic Acid

Product_E

2,2,2-Tribromoethanol

Product_F

Radical Adduct

Click to download full resolution via product page

Caption: Potential Reactivity of Allyl Tribromoacetate.

Conclusion
Allyl tribromoacetate is a bifunctional molecule with significant potential as a building block in

organic synthesis. While direct experimental data is sparse, its chemical and physical

properties, as well as its reactivity, can be confidently predicted from well-understood chemical

principles and data from analogous compounds. The synthesis is expected to be

straightforward via standard esterification protocols. The presence of both an allyl group and a

tribromoacetate moiety opens up diverse avenues for its application in the development of new

pharmaceuticals, functional polymers, and other advanced materials. Further research into the

specific reactivity and applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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